molecular formula C6H13N3O B1385202 3-(Allylamino)propanohydrazide CAS No. 1040689-59-5

3-(Allylamino)propanohydrazide

Cat. No.: B1385202
CAS No.: 1040689-59-5
M. Wt: 143.19 g/mol
InChI Key: ZGICJCZUGCLNAW-UHFFFAOYSA-N
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Description

3-(Allylamino)propanohydrazide is an organic compound with the molecular formula C6H13N3O and a molecular weight of 143.19 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes an allylamine group and a hydrazide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylamino)propanohydrazide typically involves the reaction of allylamine with a suitable hydrazide precursor. One common method is the reaction of allylamine with propanohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst optimization .

Chemical Reactions Analysis

Types of Reactions

3-(Allylamino)propanohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the specific reagents used .

Mechanism of Action

The mechanism of action of 3-(Allylamino)propanohydrazide involves its interaction with specific molecular targets and pathways. The allylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The hydrazide group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allylamino)propanohydrazide is unique due to its combination of an allylamine group and a hydrazide functional group, which provides it with a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(prop-2-enylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c1-2-4-8-5-3-6(10)9-7/h2,8H,1,3-5,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICJCZUGCLNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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